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Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272 Get Quote

Executive Summary
4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic tryptamine and a structural

isomer of the more common "Foxy Methoxy" (5-MeO-DiPT). Differentiating these isomers is

critical in forensic and toxicological workflows. This protocol details the

H NMR signature of the 4-methoxy isomer as its hydrochloride salt. The presence of the
methoxy group at the 4-position imposes a unique electronic shielding pattern on the indole
ring (specifically H-5 and H-7), which serves as the primary diagnostic differentiator from its 5-
substituted counterparts.

Chemical Structure & Spin System
Understanding the scalar coupling network is a prerequisite for accurate peak assignment.

Indole Core: The 4-methoxy substitution breaks the symmetry of the benzene ring, creating

an AMX spin system for protons H-5, H-6, and H-7.

Side Chain: The ethyl linker (

protons) connects the indole to the ammonium center.[1]

Ammonium Terminus: The protonated nitrogen (

) creates a deshielding environment for the isopropyl groups and the
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-methylene protons.

Structural Diagram (DOT Visualization)
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Caption: Structural connectivity and key diagnostic NMR signals for 4-MeO-DiPT HCl.

Experimental Protocol
Sample Preparation
Objective: To prepare a homogeneous solution suitable for high-resolution acquisition while

minimizing solvent suppression artifacts.

Solvent Selection:DMSO-
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(Dimethyl sulfoxide-d6) is the required solvent for the HCl salt.

Reasoning: Chloroform-

(

) often leads to broad, unrecognizable signals for ammonium protons and may not fully
solubilize the salt.

causes rapid exchange of the indole NH and ammonium NH protons, erasing critical
diagnostic signals. DMSO-

stabilizes these exchangeable protons.

Concentration: 5–10 mg of sample in 0.6 mL DMSO-

.

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2]

Instrument Parameters
Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic

multiplets).

Temperature: 298 K (25°C).

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

Scans (NS): 16 or 32 (sufficient for >5 mg sample).

Relaxation Delay (D1):

1.0 second (ensure integration accuracy).

Spectral Analysis & Assignment
The following data represents the expected chemical shifts for 4-MeO-DiPT HCl in DMSO-

.
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Quantitative Data Table
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Position
Proton
Type

Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

Indole NH NH
10.80 –

11.20
br s 1H -

Exchangea

ble;

diagnostic

of indole

core.

Ammonium
9.80 –

10.40
br s 1H -

Salt form

confirmatio

n.

H-2 Ar-CH 7.05 – 7.15 d / s 1H ~2.0

Indole C2;

often

overlaps

with H-6.

H-6 Ar-CH 6.95 – 7.05 t (dd) 1H 8.0

Meta to

OMe;

pseudo-

triplet.

H-7 Ar-CH 6.80 – 6.90 d 1H 8.0

Para to

OMe;

shielded.

H-5 Ar-CH 6.45 – 6.55 d 1H 7.8

Ortho to

OMe; Most

shielded

aromatic.

Methoxy 3.85 – 3.95 s 3H -

Diagnostic

singlet for

4-OMe.
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Methines 3.60 – 3.75 sept 2H 6.6

Deshielded

by

.

-CH2 3.10 – 3.30 m 2H -

Adjacent to

; often

obscured

by

.

-CH2 3.00 – 3.15 m 2H -
Adjacent to

Indole C3.

Methyls 1.25 – 1.35 d 12H 6.6

Gem-

dimethyls

of isopropyl

groups.

Detailed Mechanistic Interpretation
The "4-Methoxy" Fingerprint
The most critical distinction between 4-MeO-DiPT and 5-MeO-DiPT lies in the aromatic region

(6.5 – 7.2 ppm).

4-MeO Pattern: The methoxy group at position 4 is an electron-donating group (EDG) by

resonance. It strongly shields the Ortho (H-5) and Para (H-7) positions.

Observation: You will see two doublets upfield (H-5 and H-7) and one triplet downfield (H-

6). H-5 is typically the most upfield signal (~6.5 ppm).

Contrast with 5-MeO: In 5-MeO-DiPT, the methoxy is at position 5.[3] This shields H-4 and H-

6. The splitting pattern is different (H-4 is a doublet with meta-coupling only, appearing as a

singlet/narrow doublet).

The Hydrochloride Salt Effect
The protonation of the tertiary amine (
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) exerts a strong electron-withdrawing inductive effect (-I).

Alpha-Protons: The methylene protons adjacent to the nitrogen (

) and the isopropyl methine protons (

) are significantly deshielded compared to the free base.

Integration Check: The integration of the isopropyl methyls (12H) vs. the methoxy group (3H)

provides a rapid 4:1 internal ratio to verify molecular composition.

Workflow Diagram: Analysis Pipeline
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Caption: Decision tree for the identification of 4-MeO-DiPT HCl vs. Free Base and Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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